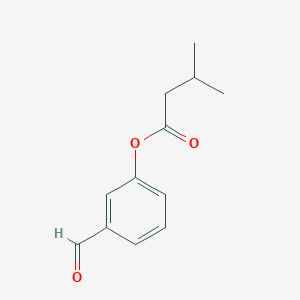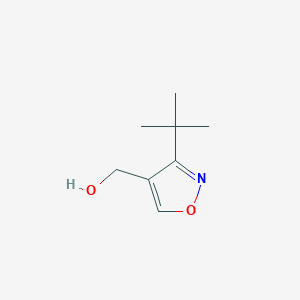
(3-Tert-butyl-1,2-oxazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Tert-butyl-1,2-oxazol-4-yl)methanol” is a chemical compound with the CAS Number: 2243520-63-8 . It has a molecular weight of 155.2 . The IUPAC name for this compound is (3-(tert-butyl)isoxazol-4-yl)methanol .
Synthesis Analysis
The synthesis of isoxazole compounds, like “(3-Tert-butyl-1,2-oxazol-4-yl)methanol”, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating the metal from the reaction mixtures .Molecular Structure Analysis
The molecular structure of “(3-Tert-butyl-1,2-oxazol-4-yl)methanol” can be represented by the Inchi Code: 1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 .Physical And Chemical Properties Analysis
“(3-Tert-butyl-1,2-oxazol-4-yl)methanol” is a liquid at normal temperatures .Applications De Recherche Scientifique
Copper-Catalyzed Synthesis of 1,3-Oxazines
A copper(II)-catalyzed multi-component one-pot approach synthesizes 1,3-oxazines using methanol as both solvent and carbon source. This method employs tert-butyl hydroperoxide as the oxidant and an environmentally benign metal catalyst, providing an efficient synthesis route without requiring inert atmosphere precautions. This synthesis pathway demonstrates the potential application of (3-Tert-butyl-1,2-oxazol-4-yl)methanol in producing oxazine derivatives, avoiding carcinogenic formaldehyde (Paran J. Borpatra, Mohit L. Deb, P. Baruah, 2018).
Silver-Catalyzed Cyclizations
tert-Butyl 2,5-diaryl-3-oxopent-4-ynoates undergo silver-catalyzed π-cyclizations, leading to the formation of hydroxypyrone or pulvinone compounds. This reaction showcases the ability of (3-Tert-butyl-1,2-oxazol-4-yl)methanol derivatives to engage in complex cyclization reactions, guided by silver catalysis and specific counterion and additive optimization (D. Hermann, R. Brückner, 2018).
Catalytic Epoxidation
Oxidorhenium(V) complexes with oxazolinylmethoxido ligands, derived from (4,5-dihydrooxazol-2-yl)methanol, demonstrate efficient catalysis in the epoxidation of cyclooctene using tert-butyl hydroperoxide. The high yield of epoxide indicates the promising role of these complexes in catalytic transformations, showcasing the application of (3-Tert-butyl-1,2-oxazol-4-yl)methanol in catalysis (Belina Terfassa et al., 2011).
Methanol as a C1 Feedstock and Hydrogen Source
Studies on methanol's utilization emphasize its role as a C1 synthon and hydrogen source in chemical synthesis and energy technologies. This highlights the broader implications of methanol-related research, including its production from (3-Tert-butyl-1,2-oxazol-4-yl)methanol derivatives, for developing clean-burning fuel and reducing CO2 emissions (F. Dalena et al., 2018).
Anodic Cross-Coupling Reaction
Electrochemical methods employing methanol demonstrate selective anodic cross-coupling reactions of phenols, avoiding strong electrophilic media and showcasing (3-Tert-butyl-1,2-oxazol-4-yl)methanol's potential in facilitating environmentally friendly synthetic pathways (B. Elsler et al., 2014).
Safety and Hazards
Orientations Futures
The future directions for “(3-Tert-butyl-1,2-oxazol-4-yl)methanol” and similar compounds involve the development of alternate metal-free synthetic routes . This is due to the significant advantages these methods offer, including cost-effectiveness, eco-friendliness, and avoidance of toxicity associated with metal catalysts .
Propriétés
IUPAC Name |
(3-tert-butyl-1,2-oxazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(2,3)7-6(4-10)5-11-9-7/h5,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQMVUNNOLJWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(2,5-dimethoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2690338.png)
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2690339.png)

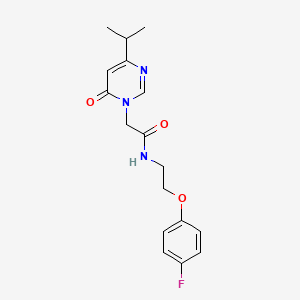
![1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2690343.png)
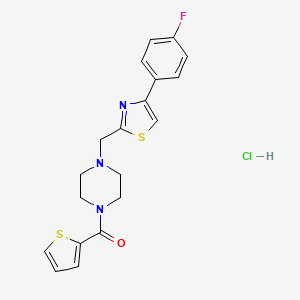
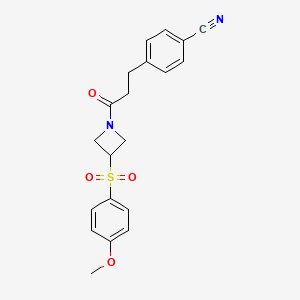
![2-(2-(4-(2-(1,3-dioxoisoindolin-2-yl)acetyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2690350.png)
![1-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2690351.png)
![2-[[3-[3-(Homoveratrylamino)-3-keto-propyl]-4-keto-quinazolin-2-yl]thio]acetic acid ethyl ester](/img/structure/B2690354.png)
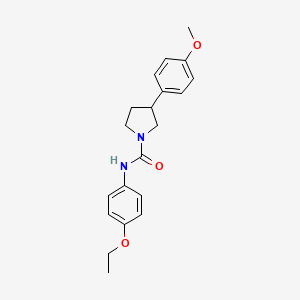
![2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2690359.png)
